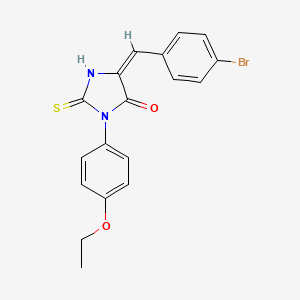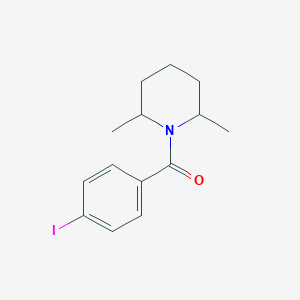![molecular formula C20H20Cl2N4O2S B5108968 N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3,4-dichlorophenyl)urea](/img/structure/B5108968.png)
N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3,4-dichlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a urea derivative, which are often used in medicinal chemistry due to their bioactive properties . Urea derivatives can have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Chemical Reactions Analysis
Urea derivatives can participate in a variety of chemical reactions . The specific reactions would depend on the functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, stability, and reactivity, can greatly affect its potential applications .Scientific Research Applications
Anticonvulsant Agents
The 1,3,4-thiadiazole moiety exhibits good potency as an anticonvulsant agent. It is highly effective and has less toxicity. Various derivatives of the 1,3,4-thiadiazole scaffold have been compiled as anticonvulsant agents .
Anticancer/Antitumor Agents
Derivatives of the 1,3,4-thiadiazole scaffold possess a wide range of biological activities, including anticancer/antitumor activities .
Antidiabetic Agents
The 1,3,4-thiadiazole moiety and its derivatives have been shown to exhibit antidiabetic activities .
Anti-Inflammatory Agents
The 1,3,4-thiadiazole moiety is also known for its anti-inflammatory properties .
Antihypertensive Agents
Compounds containing the 1,3,4-thiadiazole moiety have been used as antihypertensive agents .
Antimicrobial Agents
The 1,3,4-thiadiazole moiety and its derivatives have demonstrated antimicrobial activities against various strains of bacteria .
Antiviral Agents
The 1,3,4-thiadiazole moiety has been used in the development of antiviral agents .
Neuroprotective Agents
Compounds containing the 1,3,4-thiadiazole moiety have shown neuroprotective effects .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[5-[(2-butan-2-ylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N4O2S/c1-3-12(2)14-6-4-5-7-17(14)28-11-18-25-26-20(29-18)24-19(27)23-13-8-9-15(21)16(22)10-13/h4-10,12H,3,11H2,1-2H3,(H2,23,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEOWXCYIFEXTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-{[2-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-(3,4-dichlorophenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2-methoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5108900.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(2-chlorophenyl)propanamide](/img/structure/B5108902.png)
![8-[4-(allyloxy)phenyl]-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B5108906.png)

![diethyl {[acetyl(allyl)amino]methyl}phosphonate](/img/structure/B5108916.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5108918.png)
![5-{3-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5108924.png)
![ethyl [5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5108932.png)
![5-[5-(2,4-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5108937.png)


![2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5108966.png)
![3-chloro-5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5108967.png)